6-(Difluoromethoxy)quinoline
Description
6-(Difluoromethoxy)quinoline is a fluorinated quinoline derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the 6-position of the quinoline ring. The difluoromethoxy group is known to enhance metabolic stability and modulate electronic effects compared to non-fluorinated alkoxy substituents, making it a valuable moiety in medicinal chemistry .
Properties
IUPAC Name |
6-(difluoromethoxy)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)14-8-3-4-9-7(6-8)2-1-5-13-9/h1-6,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLFZYKWXVHOFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)F)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural and Electronic Properties
Table 1: Structural Comparison of 6-Substituted Quinolines
*Calculated based on standard atomic weights.
Key Observations:
- Electronic Effects: The difluoromethoxy group in this compound introduces strong electron-withdrawing effects, comparable to chlorine but with greater steric bulk than fluorine. This may influence π-π stacking interactions in biological targets .
- Planarity: Unlike 4-Chloro-6,7-dimethoxyquinoline, which maintains near-planarity due to intramolecular interactions, fluorinated analogs like this compound may exhibit slight deviations due to fluorine’s van der Waals radius .
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